5-bromo-3-methyl-1H-indazole

Overview

Description

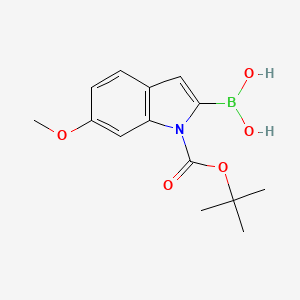

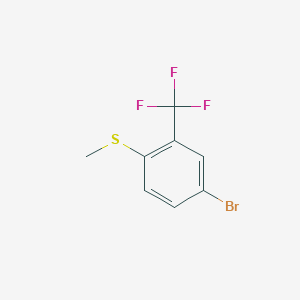

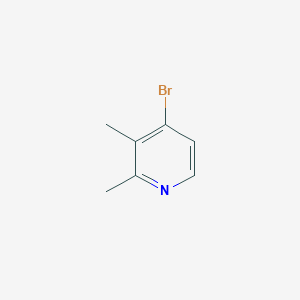

5-Bromo-3-methyl-1H-indazole is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06 g/mol . This compound is also known by its CAS number 552331-16-5 .

Molecular Structure Analysis

The molecular structure of 5-bromo-3-methyl-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a density of 1.7±0.1 g/cm3 and a boiling point of 341.4±22.0 °C at 760 mmHg .Physical And Chemical Properties Analysis

5-Bromo-3-methyl-1H-indazole has a molecular weight of 211.06 g/mol and a density of 1.7±0.1 g/cm3 . It has a boiling point of 341.4±22.0 °C at 760 mmHg . The compound has a flash point of 160.3±22.3 °C .Scientific Research Applications

Synthetic Cannabinoid Receptor Agonists (SCRAs)

5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) are a diverse class of new psychoactive substances (NPS). New structural scaffolds have emerged on the recreational drug market since the enactment of Chinese SCRA analog controls in 2021 .

Biochemical Research

5-Bromo-3-methyl-1H-indazole is used for biochemical research . It’s a brominated Indazole compound that can be used in various biochemical experiments and studies.

Analytical Characterization

The compound is used in analytical characterization. For instance, the compound MDMB-50Br-BUTINACA (methyl 2-[5-bromo-1-butyl-1H indazole-3-carboxamido]-3,3-dimethylbutanoate), was synthesized and analytically characterized using Fourier transform infrared (FTIR) .

In Vitro Metabolism

5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) are used in in vitro metabolism studies . These studies help understand how the body metabolizes these compounds.

Detection in Seized Samples

The compound is used in the detection of seized samples. ADB-50Br-INACA (ADMB-50Br-INACA) and MDMB-50Br-INACA were detected in seized samples from Scottish prisons, Belgian customs, and US forensic casework .

Medicinal Chemistry

Indazole is a medicinally important heterocyclic moiety . The compound 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .

Safety and Hazards

5-Bromo-3-methyl-1H-indazole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Mechanism of Action

Target of Action

Indazole derivatives, which include 5-bromo-3-methyl-1h-indazole, have been found to interact with various biological targets, including enzymes like lipoxygenase and tyrosine kinase . These enzymes play crucial roles in various biological processes, including inflammation and cell signaling .

Mode of Action

For instance, a derivative of indazole was found to strongly inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, a reaction catalyzed by 5-lipoxygenase . This suggests that 5-bromo-3-methyl-1H-indazole might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the potential targets of indazole derivatives, it is plausible that this compound could affect pathways related to inflammation and cell signaling .

Result of Action

Given the potential targets of indazole derivatives, it is plausible that this compound could have anti-inflammatory effects and could influence cell signaling processes .

properties

IUPAC Name |

5-bromo-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJNHYAQZWCIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626442 | |

| Record name | 5-Bromo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-methyl-1H-indazole | |

CAS RN |

552331-16-5 | |

| Record name | 5-Bromo-3-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)